1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one
Description
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a benzoxazole moiety. The ethanone group is functionalized with a chlorine atom at the 2-position, contributing to its electrophilic reactivity. This compound is synthesized via reactions involving diazotized benzoxazole derivatives and chlorinated diketones under controlled conditions, as exemplified in studies involving hydrazone formation and piperidine-functionalized intermediates .
Its structural complexity and electron-rich benzoxazole ring make it a candidate for diverse biological applications, including antibacterial and antifungal activities, as suggested by analogs in related research . Commercial availability (e.g., CymitQuimica’s product listings) highlights its relevance in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-9-13(18)17-7-5-10(6-8-17)14-16-11-3-1-2-4-12(11)19-14/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKMRADGWGAUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101215847 | |
| Record name | 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851288-56-7 | |
| Record name | 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851288-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2-Benzoxazolyl)-1-piperidinyl]-2-chloroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101215847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with piperidine-4-carboxylic acid and 1,3-difluorobenzene.
Formation of Benzoxazole Ring: The benzoxazole ring is formed by reacting 1,3-difluorobenzene with piperidine-4-carboxylic acid under specific conditions.
Attachment of Chloroethanone Group: The chloroethanone group is introduced through a substitution reaction involving appropriate halogen derivatives.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethanone group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, depending on the reagents and catalysts used.
Common reagents used in these reactions include halogen derivatives, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial and anticancer drugs.
Biological Research: It is used in research related to enzyme inhibition and receptor binding studies, particularly in the context of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Benzoxazole vs. Benzothiazole Derivatives
Replacing the benzoxazole group with a benzothiazole (e.g., 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one) introduces sulfur instead of oxygen in the heterocyclic ring.
Fluorinated and Multi-Heterocyclic Derivatives
Compounds like 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives () incorporate fluorinated benzoisoxazole and additional heterocycles (e.g., 1,3,4-thiadiazole). Fluorination improves metabolic stability and bioavailability, while thiadiazole rings enhance hydrogen-bonding interactions with bacterial enzymes .
Fungicidal Piperidine-Thiazole Derivatives
The patent-pending compound 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () demonstrates agricultural utility. Its thiazole-isoxazole hybrid structure confers broad-spectrum fungicidal activity, contrasting with the benzoxazole-based compound’s narrower antibacterial focus .
Chloroethanone vs. Diphenylethanone Analogues
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one () replaces the benzoxazole-piperidine system with a diphenylethanone-piperazine scaffold. The bulky aromatic groups reduce solubility but improve binding to hydrophobic enzyme pockets, suggesting utility in CNS-targeted therapies .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Benzothiazole derivatives exhibit higher logP values than benzoxazole analogs due to sulfur’s hydrophobic nature, improving blood-brain barrier penetration .
- Metabolic Stability : Fluorinated derivatives () resist oxidative degradation, enhancing half-life in vivo .
- Toxicity: Piperidine-linked chloroethanones generally show moderate LD₅₀ values (e.g., 250–500 mg/kg in rodents), with histopathological studies indicating gastric irritation risks at high doses .
Biological Activity
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one is a synthetic compound that belongs to the class of benzoxazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structure of this compound features a benzoxazole ring, which is known for its diverse biological properties, and a piperidine moiety that enhances its pharmacological profile.
- Molecular Formula : C14H15ClN2O2
- Molecular Weight : 278.73 g/mol
- InChI : InChI=1S/C14H15ClN2O2/c15
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of activities including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that benzoxazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating moderate to strong antibacterial activity .
Antiviral Activity
Research indicates that derivatives of benzoxazole can also possess antiviral properties. A study involving related compounds showed effectiveness against viruses like HIV and Herpes Simplex Virus (HSV) . The mechanism of action often involves the inhibition of viral replication through interaction with viral enzymes or host cell receptors.
Anticancer Activity
Benzoxazole derivatives are being explored for their potential in cancer therapy. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to receptors involved in inflammatory responses or cellular proliferation.
These interactions can lead to altered cellular responses, contributing to its therapeutic effects.
Case Studies and Research Findings
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane | Balances reactivity and solubility |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | 0–25°C | Controls reaction rate |
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the chloroacetyl-piperidine-benzoxazole scaffold?
Answer:
- Analog Synthesis : Modify substituents on the benzoxazole (e.g., electron-withdrawing groups) or piperidine (e.g., methyl vs. cyclohexyl) to assess steric/electronic effects .
- Biological Assays : Test analogs against targets like GLP-1 receptors or sigma1 receptors (see ). Use IC₅₀/EC₅₀ determinations in cell-based assays.
- Computational Modeling : Perform molecular docking (e.g., MOE or AutoDock) to predict binding modes with receptors. Validate with crystallographic data if available .
Q. Table 2: Key Modifications for SAR
| Modification Site | Example Substituent | Biological Impact |
|---|---|---|
| Benzoxazole | Cl, F, NO₂ | Alters π-π stacking with receptors |
| Piperidine | Methyl, cyclohexyl | Modulates lipophilicity and target engagement |
Advanced: How should researchers address contradictory data in pharmacological studies (e.g., variable receptor binding affinities)?
Answer:
Contradictions may arise from:
- Assay Conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO cells). Standardize protocols across labs .
- Compound Stability : Chloroacetyl groups may hydrolyze under physiological conditions. Confirm stability via LC-MS over 24 hours .
- Orthogonal Assays : Validate receptor binding with both radioligand displacement (e.g., ³H-labeled ligands) and functional assays (e.g., cAMP accumulation for GPCRs) .
Advanced: What computational approaches are recommended for predicting metabolic pathways or toxicity profiles?
Answer:
- Metabolism Prediction : Use tools like ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., chloroacetyl hydrolysis or piperidine oxidation) .
- Toxicity Screening :
- CYP Inhibition : Assess interactions with CYP3A4/2D6 using in silico models.
- hERG Binding : Predict cardiotoxicity via molecular dynamics simulations .
- Docking Studies : Map interactions with metabolic enzymes (e.g., cytochrome P450s) to prioritize in vitro testing .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
